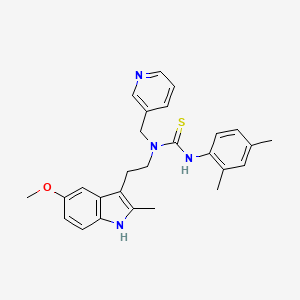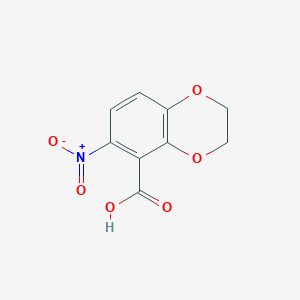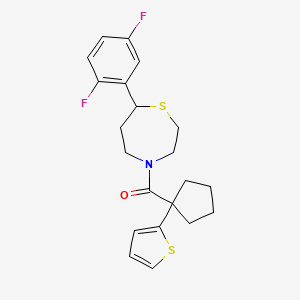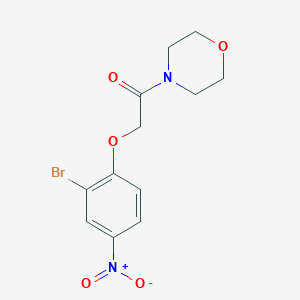![molecular formula C22H16N6O2 B2572937 4-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine CAS No. 1251573-49-5](/img/structure/B2572937.png)
4-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine is a compound characterized by its complex structure, merging functionalities of oxadiazole, triazole, and pyridine rings. This distinctive molecular architecture confers unique chemical properties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine typically involves multi-step organic reactions:
Oxadiazole Formation: : Synthesis begins with the formation of the oxadiazole ring. This usually involves the reaction of a hydrazide with a nitrile oxide under specific conditions.
Triazole Ring Construction: : The triazole ring is commonly formed through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often referred to as the "click chemistry."
Coupling with Pyridine: : The final step involves coupling the triazole-oxadiazole intermediate with a pyridine ring, which can be achieved through cross-coupling reactions such as the Suzuki-Miyaura or Stille coupling, utilizing palladium catalysts and specific reaction conditions.
Industrial Production Methods
While laboratory synthesis is feasible, scaling up for industrial production demands optimization:
Catalyst Selection: : Choosing efficient and reusable catalysts is crucial for cost-effective production.
Reaction Conditions: : Conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and minimal by-products.
Purification: : Industrial-scale purification processes, such as crystallization or chromatography, ensure high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine undergoes various chemical reactions, including:
Oxidation and Reduction: : The compound can undergo oxidation or reduction at different sites, especially the methoxyphenyl group and the triazole ring.
Substitution Reactions: : The aromatic rings in the compound are subject to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Sodium borohydride or hydrogen gas with a palladium catalyst for reduction processes.
Substituents: : Halogenation using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: : Oxidation can lead to the formation of corresponding aldehydes, ketones, or acids.
Reduction: : Reduction generally yields alcohols or amines.
Substitution: : Depending on the substituents, products range from halogenated derivatives to alkylated or acylated compounds.
Scientific Research Applications
Chemistry
The compound’s reactivity makes it a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Biology
In biology, derivatives of this compound have been investigated for their potential as enzyme inhibitors or fluorescent probes, aiding in biological research.
Medicine
The structural components of this compound lend it potential pharmacological properties. Research is ongoing to explore its use in developing new drugs, particularly in areas like cancer therapy and antimicrobial agents.
Industry
In the industrial sector, the compound’s stability and reactivity can be harnessed in materials science, such as in the development of new polymers or specialty chemicals.
Mechanism of Action
The mechanism by which 4-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine exerts its effects is multifaceted:
Molecular Targets: : It can interact with various proteins, enzymes, or receptors in biological systems, depending on its derivatives.
Pathways: : The compound may inhibit or activate specific biochemical pathways, influencing cellular processes such as signaling or metabolism.
Comparison with Similar Compounds
When compared to similar compounds like 1,2,4-oxadiazole derivatives or other triazole-containing molecules, this compound stands out due to its:
Unique Structure: : The integration of oxadiazole, triazole, and pyridine rings provides a distinctive framework.
List of Similar Compounds
1,2,4-Oxadiazole derivatives
1,2,3-Triazole derivatives
Pyridine-based compounds
Properties
IUPAC Name |
5-(3-methoxyphenyl)-3-(1-phenyl-5-pyridin-4-yltriazol-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O2/c1-29-18-9-5-6-16(14-18)22-24-21(26-30-22)19-20(15-10-12-23-13-11-15)28(27-25-19)17-7-3-2-4-8-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIFKKKMGWEJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2572854.png)
![2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2572855.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide](/img/structure/B2572858.png)

![3-(1H-indol-3-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2572863.png)


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2572867.png)
![5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide](/img/structure/B2572868.png)
![N-(4-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2572869.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2572870.png)

![4-{[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine](/img/structure/B2572874.png)

